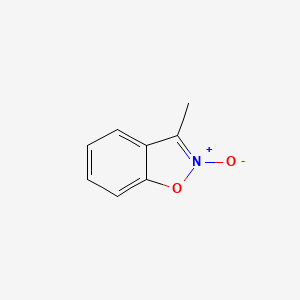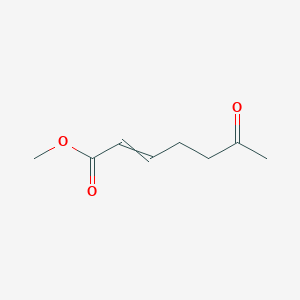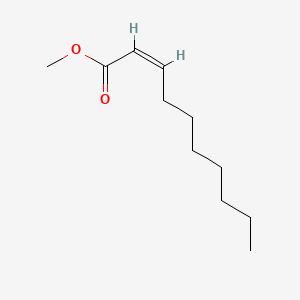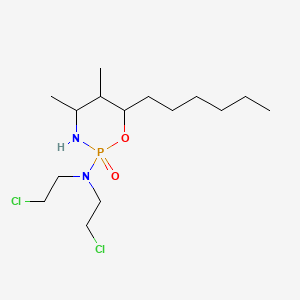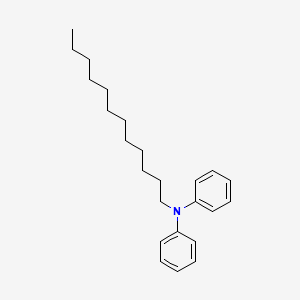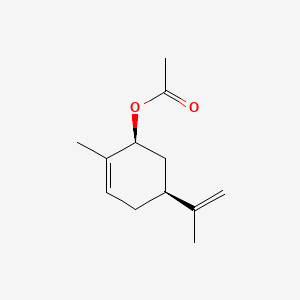
(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate is an organic compound known for its unique structural configuration and potential applications in various fields. This compound is characterized by its cis configuration, where the substituents are on the same side of the double bond, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene derivatives, which undergo acetylation in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The final product is purified through distillation or recrystallization techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions replace the acetate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Alcohols or other substituted cyclohexenes.
Scientific Research Applications
(1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetate group can undergo hydrolysis, releasing acetic acid and the active cyclohexene derivative. This active form can interact with cellular components, modulating various biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(1R-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate: Similar structure but different stereochemistry.
(1S-trans)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate: Different configuration around the double bond.
(1R-trans)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate: Different stereochemistry and configuration.
Uniqueness
The uniqueness of (1S-cis)-2-Methyl-5-(1-methylvinyl)-2-cyclohexen-1-yl acetate lies in its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans and other stereoisomers. This configuration can influence its reactivity, biological activity, and applications in various fields.
Properties
CAS No. |
76704-28-4 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12-/m0/s1 |
InChI Key |
YTHRBOFHFYZBRJ-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC[C@@H](C[C@@H]1OC(=O)C)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


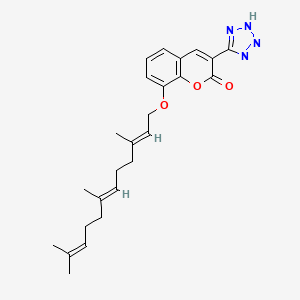

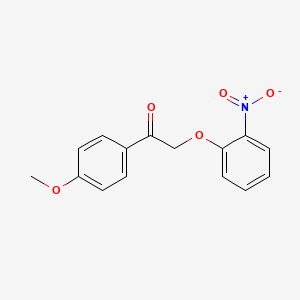
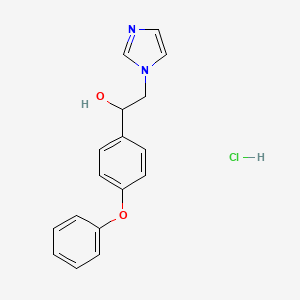
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)

